4-(ethylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

Description

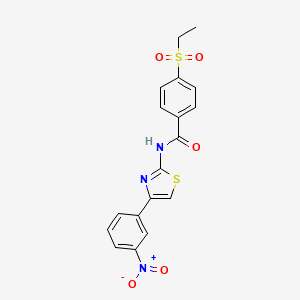

This compound features a benzamide core substituted at the para position with an ethylsulfonyl group (–SO₂C₂H₅) and an N-linked thiazole ring bearing a 3-nitrophenyl substituent at the 4-position. The ethylsulfonyl group is a strong electron-withdrawing moiety, while the 3-nitrophenyl group introduces steric bulk and electronic effects that may influence binding interactions and solubility . Such structural attributes are common in kinase inhibitors and antimicrobial agents, where sulfonamide and nitro groups enhance target engagement .

Properties

IUPAC Name |

4-ethylsulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5S2/c1-2-28(25,26)15-8-6-12(7-9-15)17(22)20-18-19-16(11-27-18)13-4-3-5-14(10-13)21(23)24/h3-11H,2H2,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTILDMGELVYOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under basic conditions.

Sulfonylation: The ethylsulfonyl group is introduced via sulfonylation reactions, often using ethylsulfonyl chloride in the presence of a base such as pyridine.

Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, typically using benzoyl chloride and an amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(ethylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. A study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria, revealing significant activity, particularly against Bacillus subtilis and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, demonstrating that the compound could serve as a potential lead for developing new antibiotics.

Case Study:

In a study published in Chemistry & Biology Interface, derivatives of thiazole compounds were synthesized and tested for antimicrobial activity. The results indicated that compounds similar to 4-(ethylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide exhibited effective inhibition against bacterial strains, suggesting that modifications to the thiazole structure can enhance antimicrobial potency .

Anticancer Properties

Research indicates that this compound may have anticancer effects, particularly against breast cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy.

Data Table: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF7 (Breast Cancer) | 15 | Moderate |

| HeLa (Cervical Cancer) | 25 | Low |

| A549 (Lung Cancer) | 20 | Moderate |

Case Study:

A study published in PMC explored the synthesis and biological evaluation of thiazole derivatives. It was found that compounds with similar structural features to this compound demonstrated significant cytotoxicity against MCF7 cells through mechanisms involving cell cycle arrest and apoptosis induction .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated, with findings suggesting that it can scavenge free radicals effectively. This property is crucial for protecting cells from oxidative stress-related damage.

Case Study:

In a study assessing the antioxidant capabilities of thiazole derivatives, it was reported that compounds with nitrophenyl substitutions exhibited strong radical scavenging activities. The structure–activity relationship analysis indicated that the presence of the nitro group at the meta position enhances antioxidant properties, supporting its potential use in formulations aimed at combating oxidative stress .

Mechanism of Action

The mechanism of action of 4-(ethylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate cellular pathways by interacting with receptors and signaling proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Substituent Variations on the Thiazole Ring

- 4-(Pyridin-2-yl)Thiazol-2-yl Derivatives: In , compounds with a pyridin-2-yl substituent on the thiazole ring (e.g., 4-nitro-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide) exhibit IC₅₀ values as low as 6.1 µM, suggesting that electron-withdrawing groups (e.g., nitro) on the benzamide enhance activity.

4-(4-Nitrophenyl)Thiazol-2-yl Derivatives :

describes 4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)thiazol-2-yl]benzamide , where the nitro group is para-substituted on the thiazole-attached phenyl. The diethylsulfamoyl group (–N(SO₂)Et₂) introduces bulkier substituents compared to the ethylsulfonyl (–SO₂Et) in the target compound, which may reduce membrane permeability .

Substituent Variations on the Benzamide Core

- Electron-Withdrawing Groups: Nitro (–NO₂): Compound 12 (4-nitro substituent) in shows an IC₅₀ of 6.1 µM, outperforming ethyl (–C₂H₅, IC₅₀ = 6.5 µM) and trifluoromethyl (–CF₃, IC₅₀ = 18.6 µM) groups. This highlights the nitro group’s potency-enhancing role, likely via dipole interactions . Ethylsulfonyl (–SO₂Et): Compared to 3-(ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (), the target compound’s para-substituted ethylsulfonyl may improve solubility due to increased polarity .

- Azepan-1-ylsulfonyl (–SO₂N-hexamethylene): The cyclic sulfonamide in ’s compound introduces conformational rigidity, which could stabilize binding but reduce synthetic accessibility .

Structural and Physicochemical Properties

Implications for Drug Design

- The ethylsulfonyl group balances solubility and binding affinity, while the 3-nitrophenyl on thiazole optimizes steric interactions.

- Compared to pyridinyl analogs, the nitro-phenyl substitution may improve metabolic stability by reducing enzymatic oxidation .

Biological Activity

4-(ethylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide is a synthetic organic compound classified as a thiazole derivative. Its unique structure combines an ethylsulfonyl group with a benzamide moiety and a thiazole ring substituted with a 3-nitrophenyl group. This compound has garnered attention in various fields, particularly medicinal chemistry, due to its potential biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 431.5 g/mol. The compound's structure is illustrated below:

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₇N₃O₅S₂ |

| Molecular Weight | 431.5 g/mol |

| CAS Number | 898405-98-6 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : Cyclization of α-haloketones and thioureas under basic conditions.

- Sulfonylation : Introduction of the ethylsulfonyl group using ethylsulfonyl chloride in the presence of a base.

- Amidation : Formation of the benzamide through reaction with benzoyl chloride and an amine.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing thiazole rings have shown IC50 values ranging from 3.58 to 15.36 μM against cancer cells, demonstrating their potential as anticancer agents .

Table 1: Cytotoxicity Data of Related Compounds

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A (similar structure) | 3.58 | MCF-7 |

| Compound B (similar structure) | 15.36 | HeLa |

| 4-(ethylsulfonyl)-... | TBD | TBD |

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to active sites, thereby blocking substrate access. Furthermore, it may modulate cellular pathways by interacting with signaling proteins .

Anti-inflammatory Activity

In addition to anticancer properties, compounds within this class have shown promise in anti-inflammatory applications. The presence of the nitrophenyl group may enhance the compound's ability to interact with inflammatory mediators .

Case Studies

- Study on Anticancer Activity : A recent study evaluated the anticancer effects of several thiazole derivatives, including those structurally related to this compound. The results indicated that these compounds effectively induced apoptosis in cancer cells, with significant increases in apoptotic markers compared to control groups .

- Inhibition Studies : Another study focused on enzyme inhibition, revealing that similar compounds exhibited strong inhibitory effects on kinases such as VEGFR-2 and BRAF, which are crucial targets in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.